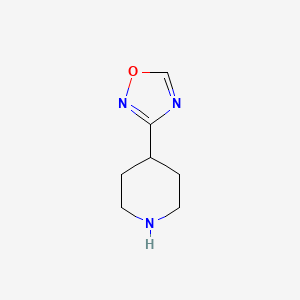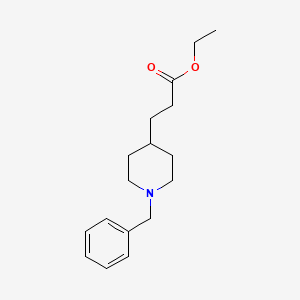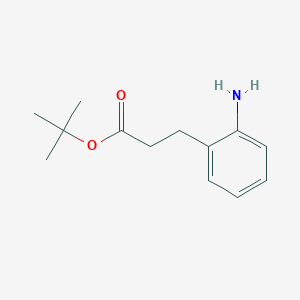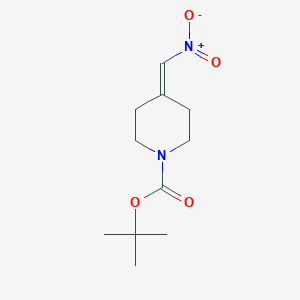
4-(1,2,4-Oxadiazol-3-YL)piperidine
Overview
Description
“4-(1,2,4-Oxadiazol-3-YL)piperidine” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves several steps. A 3D QSAR study was performed on 1,2,4-oxadiazole derivatives using the [(SW) kNN MFA], CoMFA, and CoMSIA techniques . On the basis of 3D QSAR outcomes, new molecules were designed by substituting different substituents . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and involve several steps . The synthesized compounds were screened for their anticancer activity against different cancer cell lines .Scientific Research Applications
Antimicrobial and Antifungal Activity
4-(1,2,4-Oxadiazol-3-YL)piperidine derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, compounds containing the 1,2,4-oxadiazole ring and piperidine or pyrrolidine have shown strong antimicrobial activity, as demonstrated in studies by Krolenko et al. (2016) and Sattar et al. (2016), who performed structure-activity relationship studies on these compounds (Krolenko, Vlasov, & Zhuravel, 2016) (Sattar, Rehman, Abbasi, Siddiqi, Nafeesa, & Ahmad, 2016). Additionally, these compounds have been synthesized and evaluated for their in vitro antifungal activities, as shown in the research by Sangshetti and Shinde (2011), further emphasizing their potential in this area (Sangshetti & Shinde, 2011).
Anticancer Properties
The antiproliferative potential of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified, particularly as a new chemical class of tubulin inhibitors. This discovery was made by Krasavin et al. (2014), who optimized these compounds for antiproliferative activity and confirmed their role as tubulin inhibitors through biological activity profile studies and biochemical assays (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, & Hamel, 2014).
Synthesis and Spectral Analysis
The synthesis and spectral analysis of N-substituted derivatives of compounds bearing the 1,3,4-oxadiazole ring and piperidine group have been a significant area of study. Khalid et al. (2016) demonstrated this through the synthesis of various derivatives, which were then subjected to spectroscopic analysis to elucidate their structures. These compounds were screened for their biological activities, emphasizing their potential applications in drug development (Khalid, Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Enzyme Inhibition
Some studies have focused on the inhibition of specific enzymes by derivatives of 4-(1,2,4-Oxadiazol-3-YL)piperidine. For example, compounds have been synthesized and screened against the butyrylcholinesterase enzyme, accompanied by molecular docking studies. This research, conducted by Khalid et al. (2016), highlights the potential of these compounds in targeting specific enzymes for therapeutic applications (Khalid, Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
Future Directions
properties
IUPAC Name |
3-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-9-5-11-10-7/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFXJJVVHVUFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696887 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Oxadiazol-3-YL)piperidine | |
CAS RN |
1250117-85-1 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3-fluoro-4-methylphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3046418.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3046419.png)

![5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B3046426.png)




